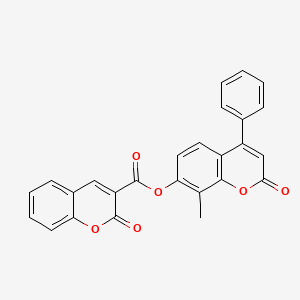![molecular formula C27H35NO4 B4877533 cyclohexyl (4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)acetate](/img/structure/B4877533.png)
cyclohexyl (4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)acetate
Descripción general
Descripción
Cyclohexyl (4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)acetate, also known as CPDA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. CPDA is a type of ester and is synthesized through a multistep process involving several chemical reactions.
Mecanismo De Acción
The mechanism of action of cyclohexyl (4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)acetate is not well understood. However, studies have shown that cyclohexyl (4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)acetate can interact with cellular membranes and affect their properties. cyclohexyl (4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)acetate has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
cyclohexyl (4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)acetate has been shown to have potential therapeutic effects in various disease models, including cancer, inflammation, and neurodegenerative diseases. cyclohexyl (4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)acetate has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects. cyclohexyl (4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)acetate has also been shown to have low toxicity, which makes it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclohexyl (4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)acetate has several advantages for lab experiments, including its low toxicity and potential therapeutic effects. However, the synthesis process for cyclohexyl (4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)acetate is complex and requires careful control of reaction conditions to obtain high yields. cyclohexyl (4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)acetate is also relatively expensive, which may limit its use in some research areas.
Direcciones Futuras
There are several future directions for research on cyclohexyl (4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)acetate. One potential direction is the development of new synthetic methods for cyclohexyl (4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)acetate that are more efficient and cost-effective. Another potential direction is the study of cyclohexyl (4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)acetate's potential therapeutic effects in more disease models. Additionally, the use of cyclohexyl (4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)acetate as a building block for the synthesis of new materials with unique properties is an area that warrants further investigation.
In conclusion, cyclohexyl (4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)acetate is a promising compound with potential applications in various scientific research areas. Its potential therapeutic effects, low toxicity, and unique properties make it a promising candidate for further development. However, more research is needed to fully understand the mechanism of action of cyclohexyl (4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)acetate and its potential applications in various fields.
Aplicaciones Científicas De Investigación
Cyclohexyl (4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)acetate has potential applications in various scientific research areas, including medicinal chemistry, drug discovery, and material science. cyclohexyl (4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)acetate has been studied for its potential as a drug delivery system, where it can be used to target specific cells or tissues in the body. cyclohexyl (4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)acetate has also been studied for its potential as a building block for the synthesis of new materials with unique properties.
Propiedades
IUPAC Name |
cyclohexyl 2-[4-[[2,6-di(propan-2-yl)phenyl]carbamoyl]phenoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35NO4/c1-18(2)23-11-8-12-24(19(3)4)26(23)28-27(30)20-13-15-21(16-14-20)31-17-25(29)32-22-9-6-5-7-10-22/h8,11-16,18-19,22H,5-7,9-10,17H2,1-4H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTDRRXTIGDCRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=C(C=C2)OCC(=O)OC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-({2-[1-(4-chlorophenyl)butylidene]hydrazino}carbonyl)benzamide](/img/structure/B4877468.png)
![N-(2,3-dihydro-1H-inden-2-yl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4877471.png)
![2-{4-[4-(methylthio)benzyl]-1-piperazinyl}ethanol](/img/structure/B4877473.png)
![N-(1-{[(3-chlorophenyl)amino]carbonyl}-2-phenylvinyl)-2-furamide](/img/structure/B4877480.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-(2-nitrophenyl)acetamide](/img/structure/B4877487.png)
![methyl 3-{[(2-pyridinylamino)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B4877489.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-({[2-(9H-xanthen-9-ylcarbonyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4877491.png)

![ethyl 2-({[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4877512.png)

![6-bromo-N-[4-(4-morpholinylcarbonyl)phenyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4877525.png)
